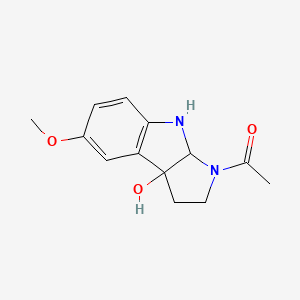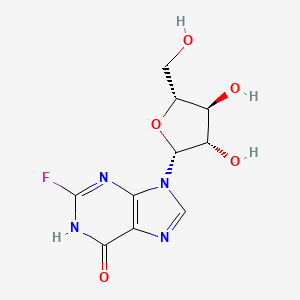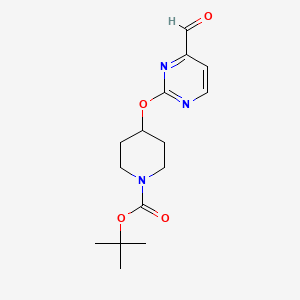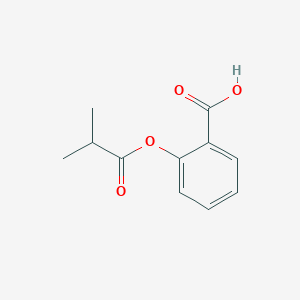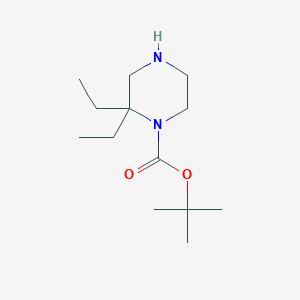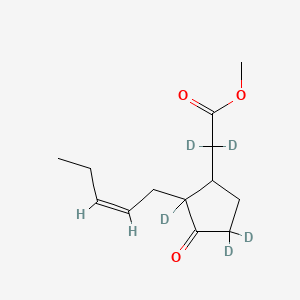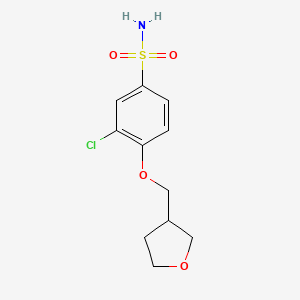
3-Chloro-4-(oxolan-3-ylmethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(oxolan-3-ylmethoxy)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. The presence of the chloro and oxolan-3-ylmethoxy groups in the structure of this compound suggests potential unique reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(oxolan-3-ylmethoxy)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzenesulfonyl chloride and oxolan-3-ylmethanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane.
Procedure: The oxolan-3-ylmethanol is added dropwise to a solution of 3-chlorobenzenesulfonyl chloride in dichloromethane, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(oxolan-3-ylmethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The oxolan-3-ylmethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines.
Aplicaciones Científicas De Investigación
3-Chloro-4-(oxolan-3-ylmethoxy)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing enzyme inhibitors, particularly targeting carbonic anhydrase and other sulfonamide-sensitive enzymes.
Biological Studies: The compound is studied for its potential antibacterial and antifungal properties.
Chemical Biology: It serves as a probe to study the interaction of sulfonamides with biological macromolecules.
Industrial Applications: It is used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(oxolan-3-ylmethoxy)benzenesulfonamide involves its interaction with enzyme active sites. The sulfonamide group mimics the natural substrate of enzymes like carbonic anhydrase, leading to competitive inhibition. The chloro and oxolan-3-ylmethoxy groups enhance binding affinity and specificity by interacting with hydrophobic pockets and hydrogen bonding sites within the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzenesulfonamide: Lacks the oxolan-3-ylmethoxy group, leading to different reactivity and biological activity.
3-Chloro-4-(pyridin-2-ylmethoxy)benzenesulfonamide: Contains a pyridin-2-ylmethoxy group instead of oxolan-3-ylmethoxy, which may alter its binding properties and biological effects.
4-Methylbenzenesulfonamide: Lacks both the chloro and oxolan-3-ylmethoxy groups, resulting in different chemical behavior.
Uniqueness
3-Chloro-4-(oxolan-3-ylmethoxy)benzenesulfonamide is unique due to the presence of both chloro and oxolan-3-ylmethoxy groups, which confer distinct chemical reactivity and biological activity. These groups enhance its potential as a versatile scaffold in medicinal chemistry and chemical biology.
Propiedades
Fórmula molecular |
C11H14ClNO4S |
|---|---|
Peso molecular |
291.75 g/mol |
Nombre IUPAC |
3-chloro-4-(oxolan-3-ylmethoxy)benzenesulfonamide |
InChI |
InChI=1S/C11H14ClNO4S/c12-10-5-9(18(13,14)15)1-2-11(10)17-7-8-3-4-16-6-8/h1-2,5,8H,3-4,6-7H2,(H2,13,14,15) |
Clave InChI |
ZDOHYDGBEFEJCM-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1COC2=C(C=C(C=C2)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


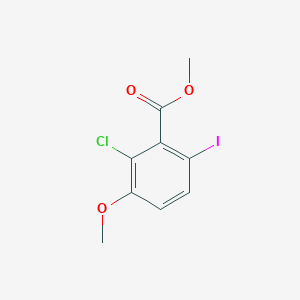
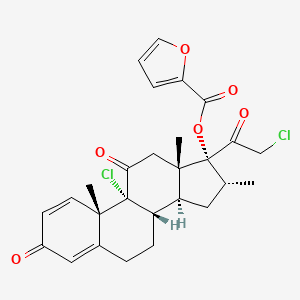
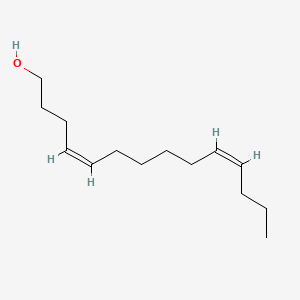
![Tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13853003.png)

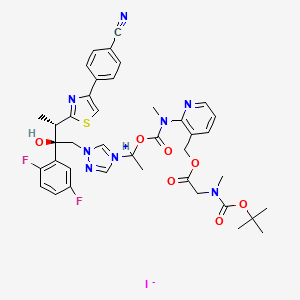
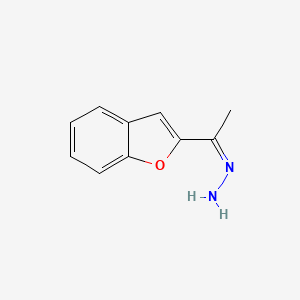
![4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)
